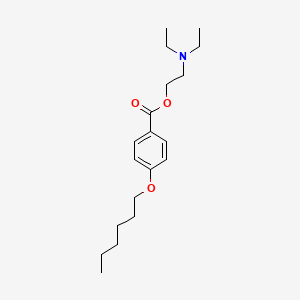![molecular formula C16H16FNO2 B14662235 N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide CAS No. 38007-49-7](/img/structure/B14662235.png)
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide is a chemical compound with the molecular formula C16H16FNO2. This compound is known for its unique structure, which includes an ethylphenoxy group and a fluoroacetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide typically involves the reaction of 4-ethylphenol with 4-fluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-ethylphenol attacks the carbonyl carbon of 4-fluoroacetyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-Ethylphenoxy)methyl)benzoylthioureas: Known for their antimicrobial properties.
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Used in early discovery research.
Uniqueness
N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide is unique due to its combination of an ethylphenoxy group and a fluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
38007-49-7 |
|---|---|
Molekularformel |
C16H16FNO2 |
Molekulargewicht |
273.30 g/mol |
IUPAC-Name |
N-[4-(4-ethylphenoxy)phenyl]-2-fluoroacetamide |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-3-7-14(8-4-12)20-15-9-5-13(6-10-15)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
QYEXTQNBMDUVEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


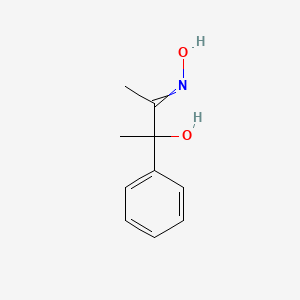
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
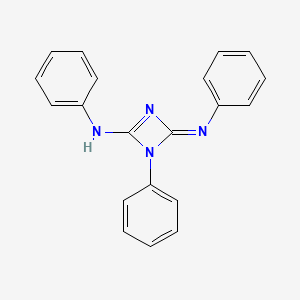


![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
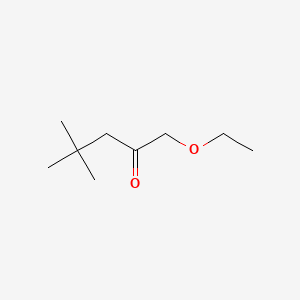
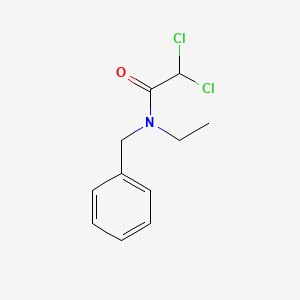
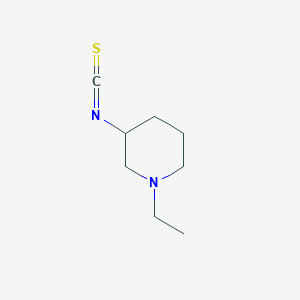
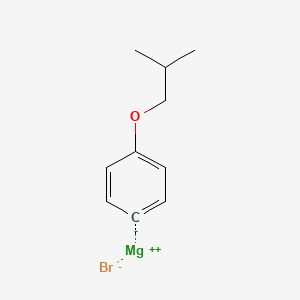
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)

